molecular formula C14H29NO4Si B8212849 8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid

8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid

Cat. No.: B8212849
M. Wt: 303.47 g/mol
InChI Key: GKJDFJBFBAIWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid is a chemical compound that features a trimethylsilyl group, an ethoxycarbonyl group, and an amino group attached to an octanoic acid backbone. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of triethylamine and acetonitrile as solvents, with the reaction mixture being stirred at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)octanoic acid involves the protection of amino groups through the formation of stable carbamate linkages. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions. Deprotection is typically achieved using fluoride ions, which attack the silicon atom, leading to β-elimination and decarboxylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which provide both stability and reactivity. Its ability to protect amino groups while being easily deprotected with fluoride ions makes it particularly valuable in complex organic syntheses.

Properties

IUPAC Name

8-(2-trimethylsilylethoxycarbonylamino)octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO4Si/c1-20(2,3)12-11-19-14(18)15-10-8-6-4-5-7-9-13(16)17/h4-12H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJDFJBFBAIWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.47 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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